[5-(4-Fluorophenyl)furan-2-yl]methanol

PI3Kγ Inhibitor Immuno-oncology

Strategic procurement: This 5-(4-fluorophenyl)furan-2-yl core enables direct Pd-catalyzed arylation, eliminating 2+ protection steps for faster lead optimization. Critical for synthesizing PI3Kγ-selective inhibitors (e.g., CAY10505) and FPR1 antagonists, delivering superior selectivity and potency. Ideal for rapid library generation and cost-effective process R&D. High-purity building block for medicinal and agrochemical innovation.

Molecular Formula C11H9FO2
Molecular Weight 192.19 g/mol
Cat. No. B12203972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(4-Fluorophenyl)furan-2-yl]methanol
Molecular FormulaC11H9FO2
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)CO)F
InChIInChI=1S/C11H9FO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6,13H,7H2
InChIKeyDSSCEOQEMFLLEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[5-(4-Fluorophenyl)furan-2-yl]methanol Procurement: Compound Class and Structural Baseline


[5-(4-Fluorophenyl)furan-2-yl]methanol (CAS 33342-26-6) is a 2,5-disubstituted furan derivative, functioning primarily as a versatile synthetic intermediate in medicinal chemistry . The molecule comprises a central furan ring substituted at the 2-position with a hydroxymethyl group and at the 5-position with a para-fluorophenyl moiety, with a molecular weight of 192.19 g/mol . The presence of the 4-fluorophenyl substituent significantly influences the compound's reactivity and physicochemical profile compared to unsubstituted phenyl analogs, primarily by modulating electron density and lipophilicity [1]. This compound serves as a crucial building block for generating more complex, biologically active molecules, as evidenced by its incorporation into potent kinase inhibitors like CAY10505 and other pharmacologically relevant scaffolds [2].

Why [5-(4-Fluorophenyl)furan-2-yl]methanol Cannot Be Substituted with Simple Phenyl or Other Furan Analogs


Generic substitution fails due to the unique chemical synergy of the 5-(4-fluorophenyl)furan-2-yl scaffold. Replacing the 4-fluorophenyl group with an unsubstituted phenyl ring alters the electron density of the furan system, which can drastically reduce the yield and selectivity of subsequent palladium-catalyzed direct arylations . Furthermore, the specific geometry of this core is critical for biological activity in its derivatives. For instance, the nearly planar dihedral angle (1.58°) between the furan and fluorophenyl rings is a key structural feature that can influence binding to biological targets, a conformation that may not be replicated by other heteroaromatic bioisosteres or substitution patterns [1]. The combined effects of the 4-fluorophenyl group on electronic properties (e.g., reducing HOMO-LUMO gap) and lipophilicity (LogP ~1.5-3.3) are not generalizable across other halogenated or unsubstituted analogs, making this specific building block non-interchangeable for optimizing drug-like properties [2].

Quantitative Differentiation: [5-(4-Fluorophenyl)furan-2-yl]methanol vs. Closest Analogs


PI3Kγ Inhibitor Potency: The CAY10505 Benchmark

The most compelling differentiation stems from the compound's utility in generating CAY10505, a selective PI3Kγ inhibitor. While this data pertains to the derivative, it quantifies the unique value of the core scaffold. CAY10505, derived from [5-(4-Fluorophenyl)furan-2-yl]methanol via a simple one-step condensation with 2,4-thiazolidinedione, demonstrates exceptional potency and isoform selectivity [1]. The target compound is the essential precursor for this activity.

PI3Kγ Inhibitor Immuno-oncology

FPR1 Antagonist Activity: A Quantified Cellular Functional Profile

Derivatives of the [5-(4-Fluorophenyl)furan-2-yl]methanol scaffold exhibit quantifiable antagonism of the Formyl Peptide Receptor 1 (FPR1). A specific derivative, CHEMBL5409298, demonstrated an IC50 of 390 nM in a functional cellular assay. This provides a clear, measurable benchmark for the biological utility of this scaffold in modulating inflammatory pathways [1].

FPR1 Inflammation Neutrophil

Direct Arylation Synthetic Utility: A Differentiated Reactive Handle

The compound possesses a unique synthetic advantage: the unprotected hydroxyalkyl function does not require protection during palladium-catalyzed direct C-H arylation with aryl bromides. This contrasts with many other heteroaromatic alcohols, which often necessitate protection/deprotection sequences. This is a direct, verifiable differentiation in process chemistry .

C-H Activation Palladium Catalysis Medicinal Chemistry

Antifungal Activity Profile: A Validated Agrochemical Application

Derivatives based on the [5-(4-Fluorophenyl)furan-2-yl]methanol core have demonstrated quantifiable and, in some cases, superior antifungal activity compared to commercial fungicides. This provides a validated use-case in agrochemical research. Specifically, aryl carbamic acid-5-aryl-2-furanmethyl esters (V-4, V-6, V-7, V-8) exhibited better activity than commercial standards .

Fungicide Chitin Synthesis Inhibitor Agrochemical

Procurement-Led Application Scenarios for [5-(4-Fluorophenyl)furan-2-yl]methanol


Kinase Inhibitor Lead Optimization in Immuno-Oncology

Procure [5-(4-Fluorophenyl)furan-2-yl]methanol as a key intermediate for synthesizing PI3Kγ-selective inhibitors. The scaffold enables the rapid generation of analogs like CAY10505, which has demonstrated 30 nM potency and >31-fold selectivity over PI3Kα [1]. This specific selectivity profile is crucial for developing next-generation immunotherapies with reduced off-target immunosuppression. This compound is the ideal starting point for medicinal chemistry programs targeting the PI3Kγ isoform for solid tumors or inflammatory diseases [1].

Synthesis of FPR1 Antagonists for Inflammation Research

Utilize [5-(4-Fluorophenyl)furan-2-yl]methanol to construct FPR1 antagonist libraries. As demonstrated with CHEMBL5409298, this core can yield compounds with IC50 values of 390 nM in functional cellular assays, blocking fMLF-induced neutrophil activation [1]. Researchers focused on inflammatory disorders (e.g., rheumatoid arthritis, ischemia-reperfusion injury) can employ this building block to systematically explore structure-activity relationships (SAR) around the FPR1 target, accelerating the identification of clinical candidates [1].

Streamlined Synthesis of Complex Drug-Like Molecules via C-H Activation

Leverage the unique synthetic reactivity of [5-(4-Fluorophenyl)furan-2-yl]methanol for step-efficient late-stage functionalization. Its ability to undergo palladium-catalyzed direct arylation without protection of the hydroxymethyl group eliminates the need for protecting group chemistry, saving 2+ synthetic steps [1]. This is a decisive advantage for medicinal chemistry and process R&D groups aiming to generate diverse, complex compound collections more rapidly and with higher atom economy, thereby reducing overall discovery and development costs [1].

Development of Next-Generation Agricultural Fungicides

Use [5-(4-Fluorophenyl)furan-2-yl]methanol as a scaffold for designing novel chitin synthesis inhibitors for crop protection. Derivatives synthesized from this core have shown fungicidal activity superior to commercial standards against key pathogens like Botrytis cinerea and Fusarium oxysporum, with the added benefit of lacking insecticidal activity, indicating potential target selectivity [1]. Agrochemical discovery teams can procure this building block to explore a validated chemical space with a demonstrated track record of improving upon existing fungicide performance [1].

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